

Improving Caproyl tyrosine solubility in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caproyl tyrosine

Cat. No.: B14697130

[Get Quote](#)

Technical Support Center: Caproyl Tyrosine Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of **Caproyl Tyrosine**.

Frequently Asked Questions (FAQs)

Q1: Why is my Caproyl Tyrosine not dissolving in neutral aqueous solutions?

Caproyl Tyrosine is a synthetic compound created from L-tyrosine and capric acid, a fatty acid.^{[1][2]} This structure gives the molecule a hydrophobic (lipophilic) nature, leading to inherently low solubility in water.^[2] One estimate places its water solubility at approximately 3.738 mg/L at 25°C.^[3] The addition of the ten-carbon caproyl group significantly increases its lipid-like character compared to its parent amino acid, L-tyrosine.

Q2: What is the most direct method to achieve high aqueous solubility for Caproyl Tyrosine?

The most straightforward approach is to use the potassium salt form, Potassium **Caproyl Tyrosine**. This salt form is described as being completely water-soluble and is compatible with

many traditional cosmetic and experimental ingredients.^[4] For many applications, sourcing or synthesizing this salt form can eliminate solubility issues entirely.

A comparison of the two forms is summarized below:

Property	Caproyl Tyrosine	Potassium Caproyl Tyrosine
INCI Name	Caproyl Tyrosine	Potassium Caproyl Tyrosine ^[5]
Synonyms	(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid ^[6]	Potassium 2-decanamido-3-(4-hydroxyphenyl)propanoate ^[5]
Molecular Formula	C ₁₉ H ₂₉ NO ₄ ^[6]	C ₁₉ H ₂₈ KNO ₄ ^[7]
Molecular Weight	335.4 g/mol ^[6]	373.5 g/mol ^[7]
Aqueous Solubility	Very low ^{[2][3]}	Completely water-soluble ^[4]

Q3: Can I improve the solubility of Caproyl Tyrosine by adjusting the pH of my solution?

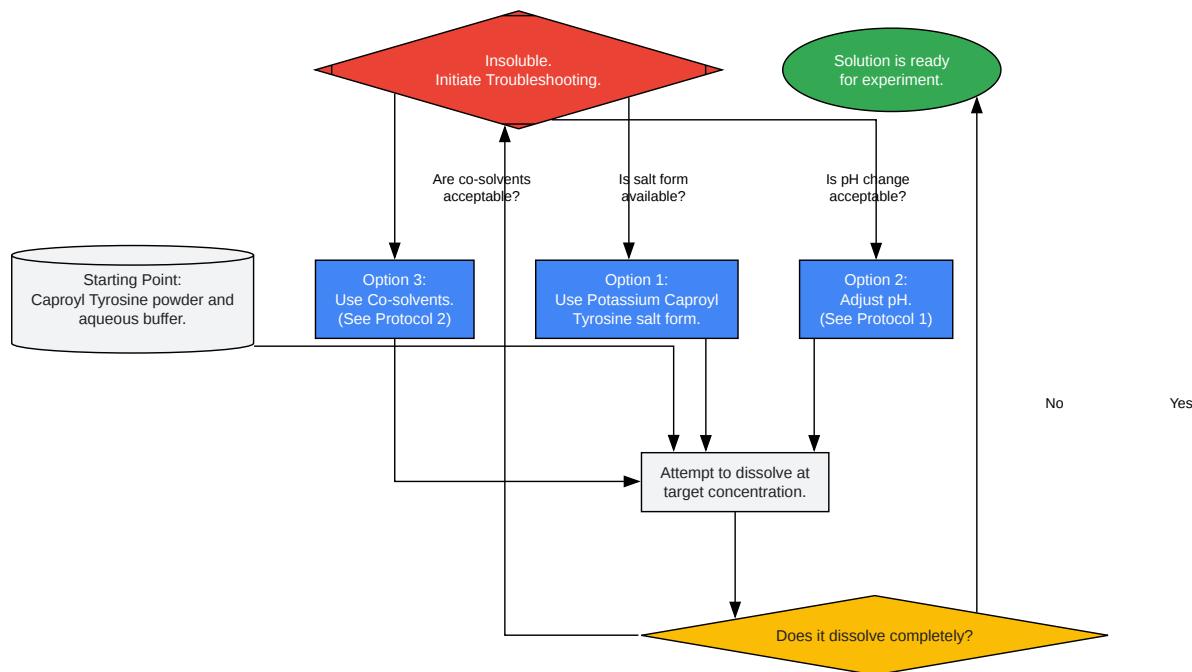
Yes, pH adjustment is a viable technique. The parent molecule, L-tyrosine, demonstrates significantly increased solubility in both acidic and alkaline conditions.^{[8][9]} This principle applies to **Caproyl Tyrosine** as well due to its ionizable carboxylic acid and phenolic hydroxyl groups.

- Acidic Conditions (Low pH): At a pH below its isoelectric point (e.g., pH < 2), the carboxylic acid group is protonated, and the molecule carries a net positive charge, which can increase its interaction with water.
- Alkaline Conditions (High pH): At a pH above its isoelectric point (e.g., pH > 9), the carboxylic acid and phenolic hydroxyl groups are deprotonated, giving the molecule a net negative charge and enhancing its solubility.^[9]

The solubility of the parent compound L-Tyrosine at different pH values is provided below as a reference.^[9]

pH	L-Tyrosine Solubility (mg/mL) at 25°C
1.8	2.0
3.2 - 7.5	0.45
9.5	1.4
10.0	3.8

Note: This data is for L-Tyrosine and serves as a guide. The optimal pH for dissolving **Caproyl Tyrosine** should be determined empirically for your specific experimental concentration.


Q4: What other formulation strategies can be used if pH modification is not suitable for my experiment?

If altering the pH is incompatible with your experimental design (e.g., due to protein stability or cell culture conditions), several other techniques used to enhance the solubility of hydrophobic drugs can be adapted.[\[10\]](#)[\[11\]](#)

- Co-solvency: The use of a water-miscible organic solvent (co-solvent) can increase solubility. [\[11\]](#) Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 300). The co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it more favorable for the hydrophobic solute.
- Micellar Solubilization: Surfactants can be used to form micelles that encapsulate the hydrophobic **Caproyl Tyrosine** molecule, allowing it to be dispersed in an aqueous solution.
- Emulsions and Liposomes: For delivery systems, **Caproyl Tyrosine** can be formulated into the oil phase of an emulsion or encapsulated within liposomes. A commercially available lipophilic formulation, Tyrosinol, combines **Caproyl Tyrosine** with glyceryl oleate and sorbitan isostearate for use in anhydrous and emulsion systems.[\[12\]](#)

Troubleshooting Guide: Dissolving Caproyl Tyrosine

If you are encountering solubility issues with **Caproyl Tyrosine**, follow this troubleshooting workflow.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **Caproyl Tyrosine** solubility.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol describes how to prepare a stock solution of **Caproyl Tyrosine** by modifying the pH.

Materials:

- **Caproyl Tyrosine** powder
- Purified water (e.g., Milli-Q)
- 1 M HCl solution

- 1 M NaOH solution
- pH meter
- Stir plate and magnetic stir bar

Procedure (Alkaline Method):

- Weigh the desired amount of **Caproyl Tyrosine** powder.
- Add approximately 80% of the final desired volume of purified water to a beaker with a stir bar.
- While stirring, slowly add the **Caproyl Tyrosine** powder to the water. A suspension will form.
- Begin adding 1 M NaOH dropwise to the suspension. Monitor the pH continuously.
- Continue adding NaOH until the **Caproyl Tyrosine** is fully dissolved. This is expected to occur at a pH above 9.[9]
- Once dissolved, carefully adjust the pH to the desired final value for your stock solution using 1 M HCl or 1 M NaOH. Be aware that lowering the pH back towards neutral may cause precipitation.
- Add purified water to reach the final target volume and mix thoroughly.
- Sterile-filter the solution if required for your application.

Note: A similar procedure can be followed using 1 M HCl to dissolve the compound under acidic conditions (pH < 2).[9][13] Always test a small amount first to determine the optimal pH range for your desired concentration.

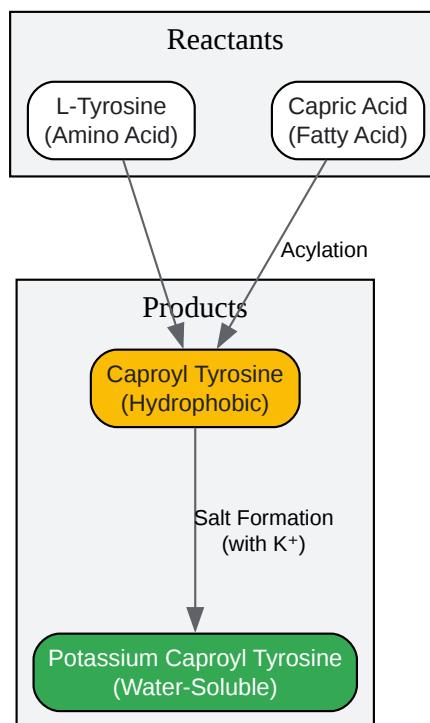
Protocol 2: Solubilization Using a Co-solvent System

This protocol provides a general method for using a co-solvent to dissolve **Caproyl Tyrosine**.

Materials:

- **Caproyl Tyrosine** powder

- Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 300)
- Aqueous buffer or purified water
- Vortex mixer and/or stir plate

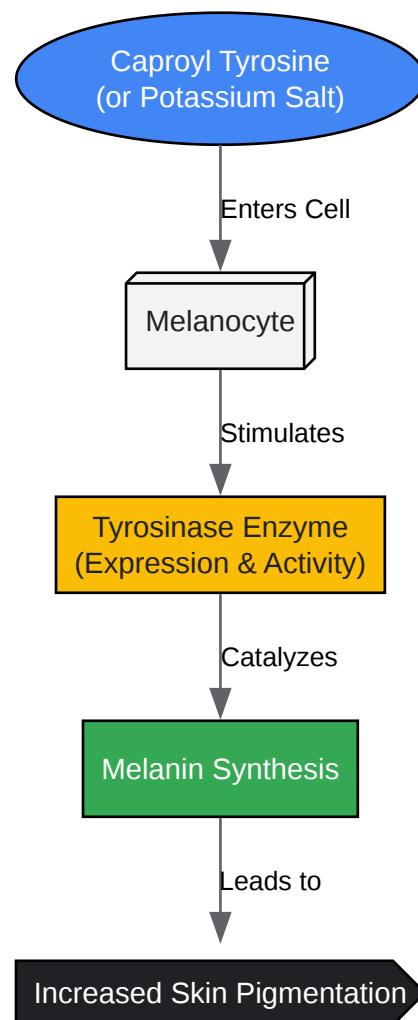

Procedure:

- Weigh the desired amount of **Caproyl Tyrosine** powder into a sterile tube or beaker.
- Add a small volume of the chosen co-solvent (e.g., 10-30% of the final volume).
- Vortex or stir vigorously until the powder is completely dissolved in the co-solvent. Gentle heating may be applied if necessary, but check the thermal stability of your compound first.
- Once a clear solution is formed, slowly add the aqueous buffer or water dropwise while continuously mixing.
- Bring the solution to the final desired volume with the aqueous buffer.
- If the solution remains clear, it is ready for use. If precipitation occurs, a higher ratio of co-solvent may be required.

Caution: Ensure the final concentration of the co-solvent is compatible with your downstream application (e.g., cell culture, enzymatic assays).

Visualization of Key Relationships Chemical Relationship Pathway

This diagram illustrates the synthesis of **Caproyl Tyrosine** and its water-soluble potassium salt.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Caproyl Tyrosine** and its salt.

Mechanism of Action: Melanogenesis

Caproyl Tyrosine is often used in dermatological research for its role in stimulating melanin production (melanogenesis).^[2] This simplified diagram shows its proposed mechanism.

[Click to download full resolution via product page](#)

Caption: Role of **Caproyl Tyrosine** in the melanogenesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Caproyl Tyrosine Research Reagent [benchchem.com]

- 3. caproyl tyrosine [flavscents.com]
- 4. Tyrostan - PF - Sinerga - Potassium Caproyl Tyrosine - tanning agent [knowde.com]
- 5. Potassium Caproyl Tyrosine (with Product List) [incidecoder.com]
- 6. Caproyl tyrosine | C19H29NO4 | CID 6710100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potassium Caproyl Tyrosine | C19H28KNO4 | CID 71587774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosinol - Sinerga - Caproyl Tyrosine - Tanning Agent [knowde.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Improving Caproyl tyrosine solubility in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14697130#improving-caproyl-tyrosine-solubility-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com